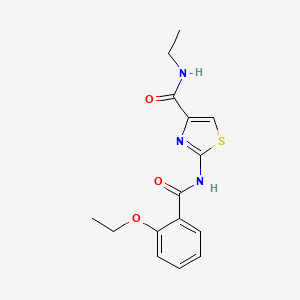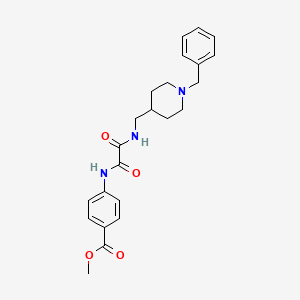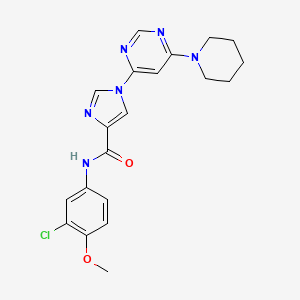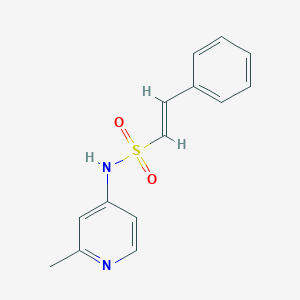
5-Fluoro-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Fluoro-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a chemical compound . The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of “5-Fluoro-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is C14H12FN3O3S . It contains a pyrrolidine ring, a thiophene ring, and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The average mass of “5-Fluoro-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is 341.333 Da and the monoisotopic mass is 341.064575 Da .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been explored for its synthesis techniques and structural properties. Studies have delved into the synthesis of related fluorinated pyrimidines and their derivatives, showcasing methods that enhance the understanding of their chemical behaviors and potential for further modification. For instance, the synthesis of a series of 4'-thio-5-halogenopyrimidine nucleosides, including the 5-fluoro variant, has been conducted to explore their leukemia inhibitory properties and activity against strains resistant to similar compounds (Bobek, Bloch, Parthasarathy, & Whistler, 1975).
Biological Activity
The exploration of the biological activity of fluorinated pyrimidines has been a significant area of research. These compounds, including derivatives of 5-fluoro pyrimidines, have shown promising antitumor, antiviral, and antibacterial properties. Research has focused on understanding the mechanisms through which these compounds interact with biological systems to exert their effects. The development of new 5-fluorouracil derivatives aimed at reducing side effects and broadening the margin of safety is a testament to the ongoing efforts to enhance therapeutic indices of such compounds (Rosowsky, Kim, & Wick, 1981).
Antineoplastic Properties and Cancer Research
Fluorinated pyrimidines have played a crucial role in cancer treatment, with 5-fluorouracil (5-FU) being a cornerstone in the management of various tumors. Research has continually sought to improve the therapeutic index of 5-FU through the development of derivatives that can be administered more conveniently while minimizing toxic effects. Oral fluoropyrimidine derivatives, such as capecitabine, represent advancements in this regard, offering effective cancer treatment options with improved patient convenience and safety profiles (de Bono & Twelves, 2004).
Future Directions
Pyrrolidine compounds, including “5-Fluoro-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine”, have potential for the treatment of human diseases . Future research could focus on exploring the biological activities of these compounds and developing new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
5-fluoro-2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O3S2/c13-9-6-14-12(15-7-9)19-10-3-4-16(8-10)21(17,18)11-2-1-5-20-11/h1-2,5-7,10H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAKDHSLXFGBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2861288.png)
![Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate](/img/structure/B2861289.png)
![N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2861293.png)


![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2861296.png)




![Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2861302.png)